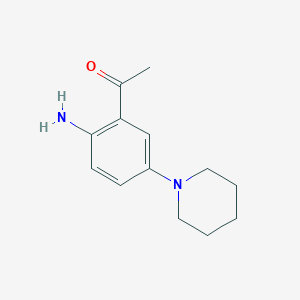

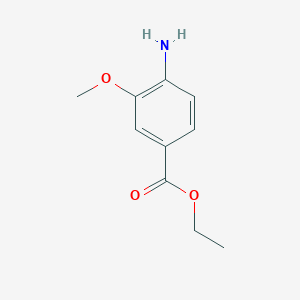

1-(2-Amino-5-piperidinophenyl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Amino-5-piperidinophenyl)-1-ethanone (also known as 1-APPE) is a small molecule that is widely used as a research tool in the scientific and medical communities. It is a versatile compound with many potential applications, including drug development, drug delivery, and biochemistry. 1-APPE has been studied extensively in the laboratory and has been found to possess a variety of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-APPE.

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns and Crystal Structures

Hydrogen-Bonding Patterns in Enaminones The research by Balderson et al. (2007) delves into the hydrogen-bonding patterns of enaminones, including compounds structurally related to 1-(2-Amino-5-piperidinophenyl)-1-ethanone. These compounds are characterized by intricate hydrogen bonding, forming both six-membered rings and centrosymmetric dimers. Their crystal structures are stabilized by a network of interactions, including C-H...Br, Br...O, C-H...π, and C-H...O interactions, indicating potential for solid-state applications or as models for understanding molecular interactions in larger systems (Balderson et al., 2007).

Synthesis and Antibacterial Applications

Microwave Assisted Synthesis and Antibacterial Activity Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the microwave-assisted synthesis of compounds structurally similar to this compound, followed by their condensation and cyclization. These compounds showcased notable antibacterial activity, illustrating the compound's potential in the synthesis of biologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).

Heterocyclic Compound Synthesis

Synthesis and Chemical Characterisation of Diheteroaryl Thienothiophene Derivatives Mabkhot, Al-Majid, and Alamary (2011) explored the synthesis of compounds using a precursor structurally related to this compound, leading to various heterocyclic derivatives. This research highlights the compound's utility in synthesizing a diverse range of heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications (Mabkhot, Al-Majid, & Alamary, 2011).

Propiedades

IUPAC Name |

1-(2-amino-5-piperidin-1-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(16)12-9-11(5-6-13(12)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJWMWIBEZYOOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550317 |

Source

|

| Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60283-14-9 |

Source

|

| Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)